molecular formula C14H17NO3 B011596 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one CAS No. 107864-79-9

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B011596
CAS No.: 107864-79-9
M. Wt: 247.29 g/mol
InChI Key: OOANHZQZDVVMAI-UHFFFAOYSA-N
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Description

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the class of indolin-2-ones. This compound is characterized by its unique structure, which includes a hydroxy group, an oxopropyl group, and a propyl group attached to an indolin-2-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one typically involves an asymmetric cross-aldol reaction. One common method includes the reaction of isatin with simple ketones such as acetone in the presence of a biocatalyst. For instance, crude earthworm extract has been used as an efficient biocatalyst in a solvent mixture of acetonitrile and water (1:1) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and biocatalysis are often employed to ensure efficient and environmentally friendly synthesis. The use of biocatalysts like earthworm extract highlights the potential for scalable and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-oxo-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one, while reduction of the oxo group can produce 3-hydroxy-3-(2-hydroxypropyl)-1-propyl-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one exerts its effects involves the inhibition of nitric oxide production. This compound interacts with molecular targets in the nitric oxide synthesis pathway, potentially affecting enzymes such as nitric oxide synthase. The inhibition of nitric oxide production can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-oxindole: Shares the indolin-2-one core but lacks the propyl and oxopropyl groups.

    3-hydroxy-3-(2-oxopropyl)indolin-2-one: Similar structure but without the propyl group.

Uniqueness

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-3-(2-oxopropyl)-1-propylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h4-7,18H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANHZQZDVVMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387401
Record name 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107864-79-9
Record name 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
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3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one

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